N-(3-fluorobenzyl)-2-methyl-N-2-pyridinylbenzamide
Overview
Description
N-(3-fluorobenzyl)-2-methyl-N-2-pyridinylbenzamide is a useful research compound. Its molecular formula is C20H17FN2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.13249133 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
One of the primary applications of N-(3-fluorobenzyl)-2-methyl-N-2-pyridinylbenzamide-related compounds is in the field of green chemistry, where they serve as catalysts or intermediates in the synthesis of complex molecules. For example, the green synthesis of novel α-aminophosphonates using this compound analogs has been reported. These compounds have shown significant anticell-proliferation activity against various cancer cell lines, underscoring their potential in medicinal chemistry and drug discovery (Poola et al., 2019).
Radioligand Development for PET Imaging
Compounds structurally similar to this compound have been developed as radioligands for positron emission tomography (PET) imaging. These radioligands help in the visualization and quantification of biological processes at the molecular level. For instance, NCQ 115, a selective dopamine D-2 receptor antagonist with a fluorine component suitable for PET imaging, highlights the application of such compounds in neuroscience research to study receptor dynamics in vivo (Halldin et al., 1994).
Anticancer Activity and Molecular Docking Studies
The structural framework of this compound and its derivatives contributes to their utilization in anticancer research. These compounds are synthesized and screened for their ability to inhibit cancer cell proliferation. Molecular docking studies further enhance understanding by predicting the interaction between these compounds and biological targets, such as topoisomerase-II, providing insights into their mechanism of action and potential therapeutic applications (Poola et al., 2019).
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-methyl-N-pyridin-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O/c1-15-7-2-3-10-18(15)20(24)23(19-11-4-5-12-22-19)14-16-8-6-9-17(21)13-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWIQZZSFICCOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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